molecular formula C13H12N2O3S B15292394 N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide

N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide

Cat. No.: B15292394
M. Wt: 276.31 g/mol
InChI Key: OUBLSNZSHXQKRB-UHFFFAOYSA-N
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Description

N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide (CAS 21501-24-6) is a sulfonamide derivative of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. As a diphenyl sulfone compound, it is closely related to Dapsone, a well-known therapeutic agent, and serves as a valuable chemical precursor or intermediate in organic synthesis . Compounds featuring the 4-aminophenylsulfonyl moiety, as found in this molecule, are extensively investigated for their potential to combat multidrug-resistant pathogens . Research indicates that such sulfonamide derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, and potent tuberculostatic effects against strains of Mycobacterium tuberculosis , including those resistant to conventional treatments . The mechanism of action for this class of compounds often involves the inhibition of bacterial dihydrofolate synthesis. The formamide functional group adds to its versatility, making it a useful building block for the synthesis of more complex heterocyclic systems, such as sulfonyl-carboximidamides, which have demonstrated distinct structure-activity relationships in antimicrobial studies . This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(4-aminophenyl)sulfonylphenyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c14-10-1-5-12(6-2-10)19(17,18)13-7-3-11(4-8-13)15-9-16/h1-9H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBLSNZSHXQKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide typically involves the reaction of 4-aminobenzenesulfonyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with formic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The sulfonyl and formamide groups play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound is compared to its analogs based on substitutions at the amide group, sulfonamide linkage, and aromatic ring modifications. Key differences are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Activities
N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide C₁₃H₁₂N₂O₃S 276.31 Formamide (-NHCHO), -NH₂ Dapsone impurity; antimicrobial potential
N-[4-[(4-Aminophenyl)sulfonyl]phenyl]acetamide C₁₄H₁₄N₂O₃S 290.34 Acetamide (-NHCOCH₃), -NH₂ Higher lipophilicity; neurotoxicity screening
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide C₁₅H₁₆N₂O₄S 334.40 Acetamide, methoxy (-OCH₃) Enhanced solubility; SAR studies
4-(Formylamino)benzenesulfonamide C₇H₈N₂O₃S 200.22 Sulfamoyl (-SO₂NH₂), formamide Simpler structure; hypoglycemic activity
N-(4-Methylphenyl)formamide C₈H₉NO 135.16 Formamide, methyl (-CH₃) Phase-transition behavior; dielectric studies

Biological Activity

N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide, also known as a sulfonamide derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique chemical structure, which includes an amine and sulfonyl group, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C13H12N2O3S\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_3\text{S}

This structure includes:

  • Aminophenyl group : Contributes to biological interactions.
  • Sulfonyl group : Enhances solubility and bioavailability.

1. Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM.

2. Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings : In animal models of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation:

  • Inhibition of Kinases : The compound has been identified as a potential inhibitor of various kinases involved in signaling pathways that regulate cell growth and survival.
  • Modulation of NF-kB Pathway : Evidence suggests that it may inhibit the NF-kB pathway, which is crucial for the expression of genes involved in inflammation and immune response.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)10Induction of apoptosis
HT-29 (Colon)15Cell cycle arrest

Table 2: Anti-inflammatory Effects

Treatment GroupEdema Reduction (%)Cytokine Levels (pg/mL)
Control0TNF-α: 150
Compound Treatment60TNF-α: 60

Q & A

Q. What are the optimal synthetic routes for N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves sulfonylation and formylation steps. Key precursors like 4-aminobenzenesulfonyl chloride and formamide derivatives are reacted under controlled conditions. Critical parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Temperature : Mild conditions (20–40°C) prevent decomposition of the formyl group .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with purification via column chromatography .
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for sulfonamide to formamide) improves yields to >75% .

Table 1 : Comparison of Synthetic Routes

PrecursorSolventTemperature (°C)Yield (%)Reference
4-Aminobenzenesulfonyl chlorideDMF2568
4-Formamidophenylsulfonyl chlorideAcetone4082

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^{13}C NMR confirm sulfonamide (-SO2_2NH-) and formamide (-NHCHO) groups. Key peaks include δ 8.2 ppm (formyl proton) and δ 120–140 ppm (aromatic carbons) .
  • IR : Stretching bands at 1650 cm1^{-1} (C=O) and 1320/1150 cm1^{-1} (S=O) .
  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., C-SO2_2-N linkage at 108.5°) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on sulfonamide pharmacology:
  • Antibacterial activity : Broth microdilution (MIC) against S. aureus and E. coli .
  • Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II) via UV-Vis spectroscopy .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC50_{50} values .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically analyzed?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Purity : HPLC with UV detection (≥98% purity required) to exclude impurities like N-(4-Hydroxyphenyl)acetamide .
  • Experimental design : Standardize assay conditions (pH 7.4, 37°C) and cell lines .
  • QSAR modeling : Correlate structural features (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

Table 2 : Bioactivity Data Comparison

StudyMIC (μg/mL)IC50_{50} (μM)Notes
Antimicrobial screening16 (S. aureus)N/AHigh purity (99%)
Cytotoxicity studyN/A45.2HEK-293 cells

Q. What computational methods predict the compound’s reactivity and interaction mechanisms?

  • Methodological Answer :
  • Retrosynthetic analysis : AI tools (e.g., Template_relevance Pistachio) propose feasible routes using reaction databases .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., formyl group) .
  • Molecular docking : Simulate binding to CA-II (PDB ID: 1CA2) to identify H-bond interactions with Thr199 .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :
  • pH stability : Incubate in buffers (pH 2–12) for 24h, monitor degradation via HPLC. Stable at pH 5–9, with hydrolysis at extremes .
  • Thermal stability : TGA/DSC analysis shows decomposition onset at 180°C .

Q. What advanced techniques resolve ambiguities in spectral data (e.g., overlapping NMR peaks)?

  • Methodological Answer :
  • 2D NMR : HSQC and HMBC differentiate aromatic protons and confirm sulfonamide connectivity .
  • X-ray crystallography : Unambiguously assigns bond lengths (e.g., S-N bond: 1.63 Å) .

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